2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide
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Overview
Description
2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is an organic compound with the molecular formula C19H15ClN2S This compound is characterized by the presence of a chlorobenzyl group, a dihydrobenzo[h]cinnolin moiety, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide typically involves the following steps:
Formation of the Dihydrobenzo[h]cinnolin Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the dihydrobenzo[h]cinnolin core with a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Formation of the Sulfide Linkage: The final step involves the reaction of the intermediate with a thiol compound under mild conditions to form the sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide involves its interaction with specific molecular targets. The sulfide linkage and the chlorobenzyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl ether: Similar structure but with an ether linkage instead of a sulfide.
2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl amine: Similar structure but with an amine group instead of a sulfide.
Uniqueness
2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide is unique due to its sulfide linkage, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2S/c20-17-8-4-2-6-15(17)12-23-18-11-14-10-9-13-5-1-3-7-16(13)19(14)22-21-18/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWLBRTMNUBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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